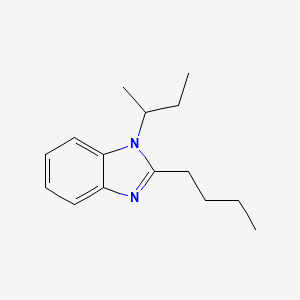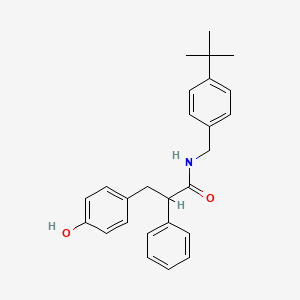
N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mechanism of Action
N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide blocks the signaling pathways that promote cancer cell growth and survival, leading to cell death and tumor regression.
Biochemical and Physiological Effects:
N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed throughout the body, with high concentrations found in the liver, kidney, and spleen. N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide has been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. It has also been shown to be effective in combination with other cancer therapies, such as chemotherapy and immunotherapy. However, one limitation of N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the development and use of N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide in cancer therapy. One area of focus is the optimization of dosing and scheduling to maximize efficacy and minimize toxicity. Another area of interest is the identification of predictive biomarkers that can help to identify patients who are most likely to benefit from N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide treatment. Additionally, there is ongoing research into the use of N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide in combination with other targeted therapies, as well as its potential use in other types of cancer beyond those currently being studied in clinical trials.
Synthesis Methods
The synthesis of N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide involves several steps, including the reaction of 4-tert-butylbenzyl chloride with 4-hydroxyphenylacetic acid to form an intermediate, which is then reacted with phenylacetic acid to produce the final product. The synthesis is typically carried out using standard organic chemistry techniques and requires several purification steps to obtain a pure compound.
Scientific Research Applications
N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various types of cancer cells, including B-cell lymphoma, acute myeloid leukemia, and multiple myeloma. In preclinical studies, N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide has demonstrated potent anti-tumor activity and has been shown to be well-tolerated in animal models.
properties
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-3-(4-hydroxyphenyl)-2-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-26(2,3)22-13-9-20(10-14-22)18-27-25(29)24(21-7-5-4-6-8-21)17-19-11-15-23(28)16-12-19/h4-16,24,28H,17-18H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCABQXIPCUTXMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC(=O)C(CC2=CC=C(C=C2)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6039502.png)
![2-(4-chlorophenyl)-N,N,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6039510.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(3-phenyl-2-propynoyl)-3-piperidinamine](/img/structure/B6039515.png)
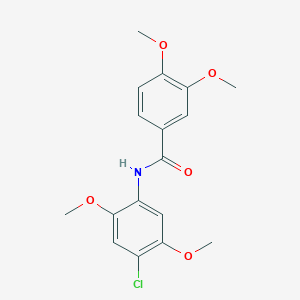
![N-[1-{[2-(1-adamantyloxy)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-phenylpropanamide](/img/structure/B6039528.png)
amino]-1-phenylethanol](/img/structure/B6039538.png)

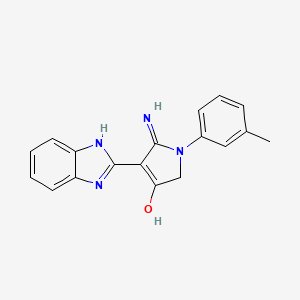
![N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6039564.png)
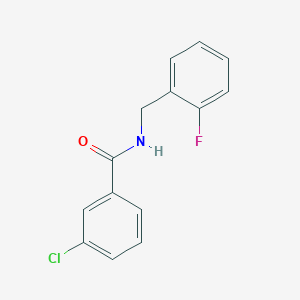
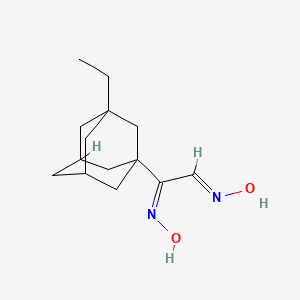
![2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6039589.png)
![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(4-fluorophenyl)ethanamine](/img/structure/B6039597.png)
